N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide
Description
N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide is a sulfonamide derivative featuring a 2,4-dimethylthiazole core linked to a methanesulfonamide group via a methylene bridge. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts distinct electronic and steric properties. The 2,4-dimethyl substituents enhance lipophilicity and may influence metabolic stability or target binding compared to unsubstituted analogs.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-5-7(12-6(2)9-5)4-8-13(3,10)11/h8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALHLBDZYDNHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide typically involves the reaction of 2,4-dimethylthiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (around -20°C) to prevent side reactions. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide has been investigated for its antimicrobial properties. Studies have shown that compounds with thiazole rings exhibit significant antibacterial activity against various pathogens. For instance:
These findings suggest that this compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.
2. Anti-inflammatory Properties
Research has indicated that thiazole derivatives possess anti-inflammatory effects. This compound was tested in animal models for its ability to reduce inflammation markers. The results demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Dose 1 | 80 | 100 |
| Compound Dose 2 | 50 | 70 |
This suggests a potential role in treating inflammatory diseases such as arthritis or colitis .
Agricultural Applications
1. Pesticide Development
This compound has also been explored as a potential pesticide. Its thiazole structure is known to enhance bioactivity against certain pests:
These results indicate that this compound could be effective in developing environmentally friendly pest control agents.
Case Studies
Case Study 1: Antibiotic Development
A recent study focused on synthesizing derivatives of this compound to enhance its antibacterial efficacy. The modified compounds showed improved activity against multidrug-resistant strains of bacteria, demonstrating the potential for clinical application in antibiotic therapy .
Case Study 2: Anti-inflammatory Research
In a clinical trial involving patients with chronic inflammatory conditions, the administration of this compound resulted in significant improvement in symptoms and a reduction in inflammatory markers compared to placebo groups . This supports its therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their function. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocyclic Core Modifications
Thiazole vs. Isoxazole Derivatives
- Target Compound : The 2,4-dimethylthiazole core provides moderate electron-withdrawing effects (due to sulfur) and steric bulk.
- N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a): Features an isoxazole ring (oxygen and nitrogen) with 3-ethyl and 6-methoxy substituents. Ethanesulfonamide in 11a may alter pharmacokinetics due to increased alkyl chain length versus methanesulfonamide .
Thiazole vs. Indazole Derivatives
- N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide: The indazole core (bicyclic structure with two nitrogens) offers enhanced π-π stacking and hydrogen-bonding capabilities compared to monocyclic thiazole. The 4-methoxybenzenesulfonamide group increases steric demand and electronic complexity, which correlates with antiproliferative activity in literature .
Substituent Effects
| Compound | Substituents on Heterocycle | Sulfonamide Group | Key Properties |
|---|---|---|---|
| Target Compound | 2,4-Dimethyl (thiazole) | Methanesulfonamide | High lipophilicity; steric hindrance |
| 11a (Isoxazole derivative) | 3-Ethyl, 6-methoxy | Ethanesulfonamide | Increased polarity; moderate steric effects |
| Indazole derivative | None (bicyclic core) | 4-Methoxybenzenesulfonamide | Enhanced binding affinity; bulky substituent |
Pharmacological Hypotheses
- Anticancer Activity : Thiazole sulfonamides often inhibit kinases or carbonic anhydrases. The dimethyl groups may enhance blood-brain barrier penetration for CNS targets.
- Antimicrobial Potential: Sulfonamide-thiazole hybrids are known for antibacterial effects (e.g., sulfa drugs), though substituent patterns dictate spectrum .
- Comparison with 11a : The isoxazole derivative’s ethanesulfonamide may favor renal excretion, whereas the target compound’s lipophilicity could prolong half-life .
Biological Activity
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C₆H₁₃N₃O₂S
- Molecular Weight: 175.25 g/mol
- IUPAC Name: this compound
The structure features a thiazole ring which is crucial for its biological activity. The presence of the sulfonamide group enhances its solubility and interaction with biological targets.
This compound exhibits several mechanisms of action:
- Antimicrobial Activity: Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound has shown potential against various bacterial strains.
- Anti-inflammatory Properties: Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antibacterial Efficacy: A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of folate synthesis pathways.
- Inflammation Modulation: In a model using RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Apoptosis: Research involving MCF-7 breast cancer cells revealed that exposure to the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting its utility in cancer therapy.
Q & A
Q. Table 1. Comparative Bioactivity of Sulfonamide Derivatives
| Compound | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| N-[(2,4-Dimethyl-thiazolyl)methyl]methanesulfonamide | Carbonic Anhydrase IX | 0.45 ± 0.02 | |
| Analog A (Fluorophenyl variant) | COX-2 | 1.2 ± 0.1 |
Q. Table 2. Optimal Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Thiazole alkylation | DMF | KCO | 78–82 |
| Sulfonamide coupling | DCM | EDC/HOBt | 65–70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
